N-(5-Chloro-2-methoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide
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Overview
Description
“N-(5-Chloro-2-methoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide” is a complex organic compound that features a combination of aromatic rings, triazine, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-Chloro-2-methoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the triazine ring: Starting with a suitable precursor, the triazine ring can be synthesized through cyclization reactions.
Introduction of the acetamide group: This can be achieved by reacting the triazine intermediate with acetic anhydride or acetyl chloride.
Attachment of the sulfanyl group:
Final coupling with the chloro-methoxyphenyl group: The final step involves coupling the intermediate with 5-chloro-2-methoxyphenyl acetic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Organic synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug development:
Medicine
Therapeutic agents: Investigation into its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Materials science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(5-Chloro-2-methoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide” would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2-methoxyphenyl)-2-{[6-(2-aminophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide
- N-(5-Chloro-2-methoxyphenyl)-2-{[6-(2-hydroxyphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide
Properties
Molecular Formula |
C20H18ClN5O4S |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN5O4S/c1-11(27)22-14-6-4-3-5-13(14)18-19(29)24-20(26-25-18)31-10-17(28)23-15-9-12(21)7-8-16(15)30-2/h3-9H,10H2,1-2H3,(H,22,27)(H,23,28)(H,24,26,29) |
InChI Key |
YVXIDQJOGIPWCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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